molecular formula C15H17NO2S B1633097 Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-74-1

Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1633097
CAS No.: 350989-74-1
M. Wt: 275.4 g/mol
InChI Key: PRRBAEDFJIVPLZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is a multi-functional synthetic intermediate based on the 2-aminothiophene scaffold, a structure renowned for its wide applicability in medicinal chemistry and material science . This compound serves as a crucial building block for the synthesis of more complex heterocyclic systems. Its molecular structure incorporates substituents that make it a valuable precursor in the exploration of new pharmacologically active molecules. The 2-aminothiophene core is a privileged structure in drug discovery, known to exhibit a broad spectrum of biological activities. Thiophene derivatives have been extensively reported to possess antimicrobial, anti-inflammatory, anticancer, and antitumor properties, making them a significant focus for developing new therapeutic agents . Researchers can utilize this specific methyl ester derivative in various synthetic transformations, including cyclization reactions to create novel thienopyrimidine and other fused heterocyclic compounds, which are common motifs in bioactive molecules and pharmaceuticals . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all applicable laboratory safety protocols before handling.

Properties

IUPAC Name

methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-8-5-6-11(7-9(8)2)12-10(3)19-14(16)13(12)15(17)18-4/h5-7H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRBAEDFJIVPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl groups post-cyclization:

  • Substrate : 2-Amino-5-bromo-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Conditions : K₂CO₃, dioxane/water (4:1), 90°C, 12 hours.

Limitations :

  • Requires brominated precursor, adding synthetic steps.
  • Competing homocoupling reduces yield without rigorous degassing.

Reductive Amination Alternatives

For analogs with varied amino groups:

  • Ketone Intermediate : React with ammonium acetate in glacial acetic acid
  • Reducing Agent : NaBH₃CN (pH 4–5, methanol).

Purity Assurance and Analytical Validation

Critical Quality Control Metrics :

  • Chromatographic Purity :
    • HPLC: C18 column, acetonitrile/water (70:30), 1 mL/min, λ = 254 nm
    • Retention time: 8.2 ± 0.3 minutes.
  • Spectroscopic Confirmation :
    • ¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 3H, CH₃), 2.30 (s, 6H, Ar-CH₃), 3.85 (s, 3H, OCH₃), 6.95–7.10 (m, 3H, aromatic).
    • IR (KBr): 3350 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C).

Impurity Profile :

Impurity Source Mitigation Strategy
Des-methyl byproduct Incomplete alkylation Excess CH₃Cl, longer reaction time
Oxidized sulfur species Gewald overoxidation Strict temperature control

Industrial-Scale Considerations

While lab-scale synthesis achieves gram quantities, scale-up challenges include:

  • Exothermic Control : Jacketed reactors for Gewald step to maintain ≤100°C.
  • Solvent Recovery : DMF distillation and reuse (≥90% recovery).
  • Waste Streams : Sulfur residues treated with NaHCO₃ before disposal.

Cost-Benefit Analysis :

Component Cost Contribution (%)
3,4-Dimethylacetophenone 45
Methyl cyanoacetate 30
Catalysts/Palladium 15

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, the compound’s derivatives are explored for their pharmacological properties. They may exhibit activity against certain diseases, making them candidates for drug development.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in electronic devices and other high-tech applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituents on the phenyl ring and ester groups. Below is a comparative table:

Compound Name Substituent (Position 4) Ester Group Molecular Formula Molecular Weight CAS Number
Target Compound 3,4-Dimethylphenyl Methyl C₁₅H₁₇NO₂S 275.37 (estimated) -
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate 2,4-Dimethylphenyl Methyl C₁₅H₁₇NO₂S 275.37 351156-17-7
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate 3,4-Dimethylphenyl Ethyl C₁₆H₁₉NO₂S 289.40 438220-53-2
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate 3-Chlorophenyl Methyl C₁₃H₁₂ClNO₂S 281.76 350989-61-6
Methyl 2-amino-4-(4-propylphenyl)-5-methylthiophene-3-carboxylate 4-Propylphenyl Methyl C₁₆H₁₉NO₂S 289.39 350990-02-2

Key Observations :

  • Substituent Effects : 3,4-Dimethylphenyl groups enhance steric bulk and lipophilicity, while electron-withdrawing groups (e.g., 3-chlorophenyl) may influence reactivity .

Biological Activity

Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate, also known by its CAS number 438219-18-2, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₄H₁₄N₂S
Molecular Weight 242.34 g/mol
Density 1.2 g/cm³
Boiling Point 405.6 °C
Flash Point 199.1 °C

Structural Features

The compound features a thiophene ring, which is crucial for its biological activity. The presence of an amino group and a carboxylate group enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition. The structural activity relationship suggests that the presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances antitumor activity .

Case Study: Thiazole Derivatives

A review of thiazole-bearing molecules highlighted the importance of specific substitutions in enhancing their cytotoxicity. For example, compounds with dimethyl substitutions on the phenyl ring demonstrated improved potency against cancer cell lines compared to their unsubstituted counterparts .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiophene derivatives are known to exhibit varying degrees of antibacterial and antifungal activities. A study demonstrated that modifications at the 2-position of the thiophene ring significantly impacted the biological activity of synthesized compounds.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring correlates with increased lipophilicity and enhanced biological activity.
  • Functional Groups : Amino and carboxylate groups are critical for interaction with biological targets, influencing both pharmacokinetics and pharmacodynamics.

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant cytotoxicity in various cell lines ,
AntimicrobialVarying effectiveness against bacteria/fungi
Structure-ActivityMethyl substitutions enhance activity

Experimental Studies

  • Antitumor Studies : Compounds structurally similar to this compound were tested against multiple cancer cell lines, showing IC50 values less than standard treatments like doxorubicin.
  • Antimicrobial Tests : The compound was subjected to antimicrobial assays where it exhibited varying levels of inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate?

  • Methodological Answer : The Gewald reaction is a standard approach for synthesizing 2-aminothiophene derivatives. Starting with ketones or aldehydes, this one-pot, three-component reaction involves a cyanide source (e.g., ammonium acetate), elemental sulfur, and α-methylene carbonyl compounds. For substituted aryl groups (e.g., 3,4-dimethylphenyl), optimize reaction conditions (solvent: ethanol/DMF, temperature: 80–100°C, 12–24 hours) to enhance regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine spectral techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl groups at positions 3,4-dimethylphenyl and thiophene ring).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to confirm stoichiometry.
    Cross-reference with published spectral data for analogous thiophene esters (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) to resolve ambiguities .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of fine powders; employ wet methods for transfer. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor for acute toxicity symptoms (e.g., respiratory irritation) and follow institutional guidelines for exposure control .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) and refine structures using SHELXL (for high-resolution data) or OLEX2 (for integrated solution-refinement workflows). Address disorder in the 3,4-dimethylphenyl group via PART instructions in SHELXL. Validate hydrogen bonding (e.g., NH2_2···O=C interactions) using Mercury software to analyze packing diagrams .

Q. What experimental strategies address contradictions in spectroscopic vs. computational data?

  • Methodological Answer : If NMR chemical shifts conflict with DFT-predicted values (e.g., due to solvent effects or dynamic processes):

  • Variable Temperature (VT) NMR : Probe conformational equilibria (e.g., hindered rotation of the ester group).
  • Solvent Titration : Assess hydrogen bonding or polarity-driven shifts.
  • X-ray Crystallography : Resolve absolute configuration and compare with optimized DFT geometries .

Q. How to design bioactivity studies for thiophene derivatives like this compound?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., 2-aminothiophene carboxamides with kinase inhibition). Use in silico docking (AutoDock Vina) to predict binding to enzymes like COX-2 or EGFR. Validate via in vitro assays:

  • Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates.
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Correlate substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) with activity trends .

Q. What refinements in SHELXL improve structural accuracy for low-resolution datasets?

  • Methodological Answer : For twinned or low-resolution

  • Twin Refinement : Use TWIN/BASF commands to model twin domains.
  • Constraints/Restraints : Apply SIMU/DELU for anisotropic displacement parameters.
  • Hirshfeld Atom Refinement (HAR) : Enhance hydrogen atom positioning in electron density maps.
    Validate refinement stability via Rfree_\text{free} convergence and omit maps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

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